

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Confertifolin

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## Compound of Interest

Compound Name: *Confertifolin*

Cat. No.: *B156486*

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## Abstract

**Confertifolin**, a naturally occurring sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-**Confertifolin**. While a complete set of experimentally determined quantitative structural data for **Confertifolin** is not publicly available, this document compiles the known information and supplements it with representative data from closely related drimane sesquiterpenoids. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and the development of new therapeutic agents.

## Introduction

**Confertifolin** is a bicyclic sesquiterpenoid belonging to the drimane class, characterized by a decahydronaphthalene skeleton. It is primarily isolated from the plant *Polygonum hydropiper*, commonly known as water pepper.<sup>[1][2]</sup> The molecule's rigid, stereochemically rich structure and its promising biological profile make it an attractive target for synthetic chemists and pharmacologists alike. Understanding its precise three-dimensional arrangement is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs.

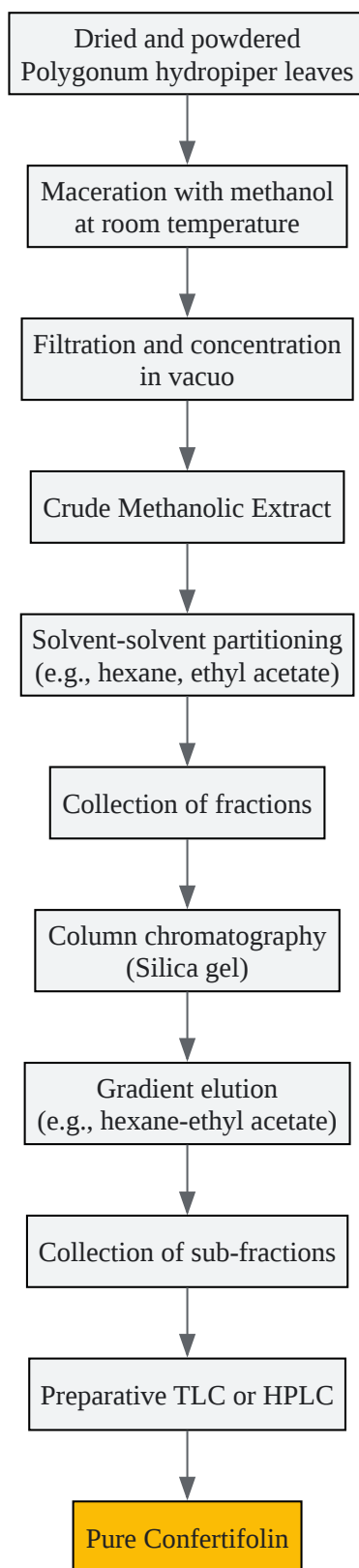
## Chemical Structure and Properties

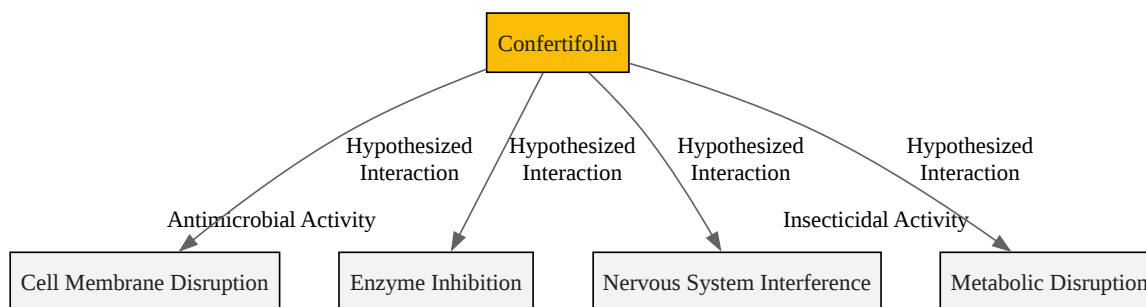
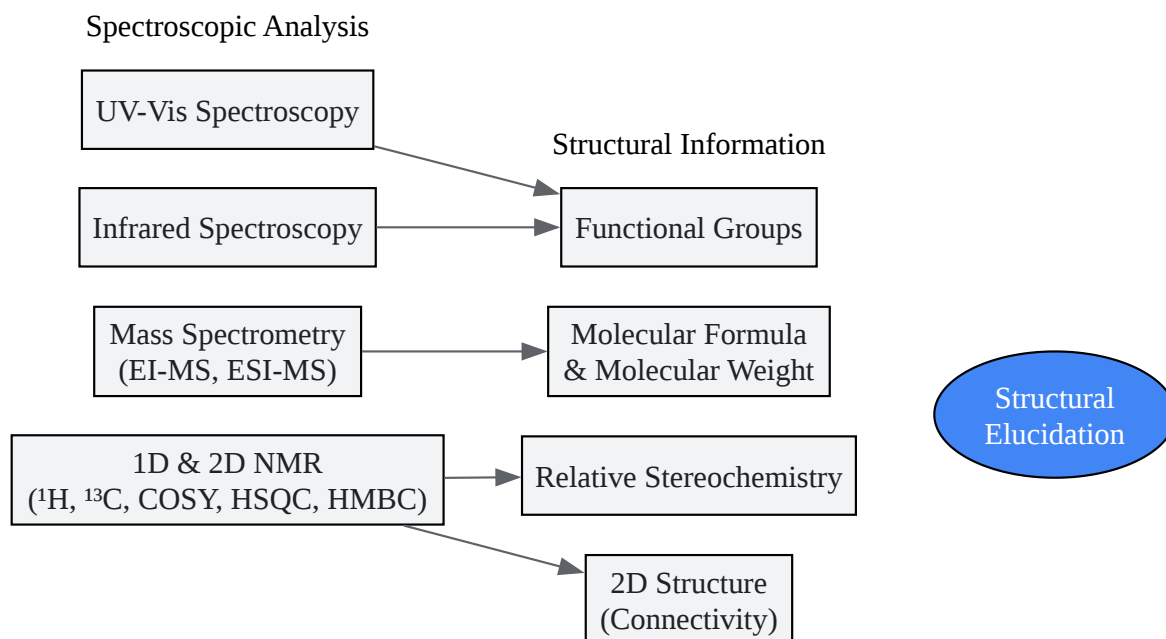
The fundamental properties of (+)-**Confertifolin** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O <sub>2</sub>	[3]
Molecular Weight	234.33 g/mol	[3]
IUPAC Name	(5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][4]benzofuran-3-one	[3]
CAS Number	1811-23-0	[3]
Appearance	Not reported in detail, likely a crystalline solid or oil	-
Solubility	Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate.	-

## Stereochemistry

The stereochemistry of (+)-**Confertifolin** is defined by the chiral centers within its drimane skeleton. The IUPAC name specifies the absolute configuration at the ring junction as (5aS,9aS), indicating a trans-fused decalin system. This configuration is critical for its biological activity.





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## References

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